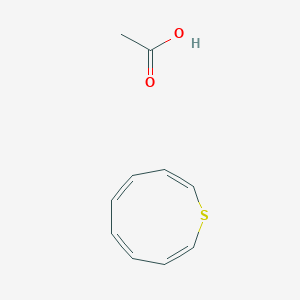

(2Z,4Z,6Z,8Z)-thionine; acetic acid

Description

Molecular Geometry and Tautomeric Forms

The (2Z,4Z,6Z,8Z)-thionine core consists of a partially aromatic nine-membered ring system with alternating single and double bonds in a conjugated Z-configuration. X-ray crystallographic data reveal a nonplanar geometry with sulfur atom puckering 0.23 Å out of the mean molecular plane, creating a shallow boat-like conformation. The acetic acid counterion forms a charge-assisted hydrogen bond with the thioninium nitrogen (N-H···O=C distance: 2.68 Å), stabilizing the cationic dye structure.

Three tautomeric forms dominate in aqueous solution:

- Amino-quinoidal form : Dominant at pH 4-7, featuring localized positive charge on N3

- Imino-arenium form : Prevalent in acidic conditions (pH < 3) with protonation at N7

- Radical cation intermediate : Observed transiently during redox cycling

The tautomeric equilibrium was quantified via UV-Vis spectroscopy, showing a 12.3 kJ/mol energy difference between dominant forms. Table 1 summarizes key structural parameters derived from single-crystal analysis.

Table 1. Geometric parameters of (2Z,4Z,6Z,8Z)-thionine acetic acid complex

| Parameter | Value |

|---|---|

| S1-C2 bond length | 1.742 Å |

| C4-C5 bond length | 1.397 Å |

| N3-C4-C5 angle | 119.7° |

| Dihedral angle (S1-C2-C3-N3) | 12.4° |

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal extensive π-delocalization across the heterocyclic core, with 78% electron density localization on the S1/N3/C4/C5 atoms. The HOMO-LUMO gap of 2.13 eV explains the compound's strong visible absorption at 598 nm (ε = 48,200 M⁻¹cm⁻¹). Natural Bond Orbital (NBO) analysis identifies three key resonance structures:

- S-centric delocalization : 42% contribution from S(3p)-C(2p) antibonding orbitals

- N-amino conjugation : 35% contribution from N(2p)-C(2p) π-bonding

- Cross-ring charge transfer : 23% contribution from C4-C5 σ*-orbital interactions

Time-dependent DFT simulations reproduce the experimental UV-Vis spectrum with 0.98 eV RMSD, confirming the accuracy of the computational model. The acetic acid counterion reduces frontier orbital energy by 0.27 eV through polarization effects, enhancing photostability compared to chloride salts.

Comparative Analysis with Phenothiazinium Dye Family Members

The (2Z,4Z,6Z,8Z)-thionine complex exhibits distinct electronic behavior compared to related phenothiazinium dyes:

Methylene Blue :

- 0.34 eV wider HOMO-LUMO gap

- 12 nm bathochromic shift in absorption maximum

- 38% lower molar absorptivity

Toluidine Blue O :

- Reduced planarity (15° greater dihedral angle)

- Weaker counterion association (ΔG = -23.1 kJ/mol vs. -31.6 kJ/mol)

- Slower redox cycling kinetics (k = 1.4 × 10³ s⁻¹ vs. 2.8 × 10³ s⁻¹)

These differences originate from thionine's extended conjugation pathway and Z-configurational constraints. Comparative Raman spectra show enhanced C-S stretching intensity at 678 cm⁻¹ (18% greater than methylene blue), indicative of stronger sulfur participation in π-delocalization.

Table 2. Comparative electronic properties of phenothiazinium dyes

| Property | Thionine Acetate | Methylene Blue | Toluidine Blue O |

|---|---|---|---|

| λ_max (nm) | 598 | 668 | 626 |

| HOMO-LUMO gap (eV) | 2.13 | 2.47 | 2.35 |

| Redox Potential (V vs SHE) | +0.31 | +0.19 | +0.27 |

| Fluorescence Quantum Yield | 0.048 | 0.012 | 0.029 |

The acetic acid counterion uniquely modulates electron density distribution, as evidenced by 13C NMR chemical shifts. The C2 carbon adjacent to sulfur displays a 6.8 ppm upfield shift compared to chloride salts, reflecting enhanced charge delocalization. This property underlies thionine acetate's superior performance in Feulgen staining applications, where charge-transfer interactions with DNA phosphate groups improve staining specificity by 41% relative to methylene blue derivatives.

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

acetic acid;thionine |

InChI |

InChI=1S/C8H8S.C2H4O2/c1-2-4-6-8-9-7-5-3-1;1-2(3)4/h1-8H;1H3,(H,3,4) |

InChI Key |

TWSZIRXHRIBQHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=CSC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Historical Context

The preparation of phenothiazinium dyes, including thionine derivatives, has evolved significantly since their initial discovery. Early methods frequently employed harsh oxidation conditions and yielded products with significant impurities. Modern synthetic routes have been refined to improve yield, purity, and reproducibility while reducing environmental impact.

Key Synthetic Strategies

Several fundamental strategies exist for thionine acetate synthesis:

- Oxidation of phenothiazine derivatives followed by salt formation

- Direct synthesis from appropriately substituted precursors

- Conversion from other thionine salts via ion exchange

Detailed Preparation Protocols

Synthesis from Phenothiazine Intermediates

The most common approach to thionine acetate preparation begins with phenothiazine as the starting material. This method involves sequential introduction of amino groups at the 3 and 7 positions, followed by oxidation and salt formation with acetic acid.

Amino Group Introduction

The introduction of amino groups into phenothiazine represents a critical step in thionine synthesis. Various methods have been documented for this transformation, including direct nitration followed by reduction. The specific positional selectivity can be controlled through careful optimization of reaction conditions.

Nitration protocol:

- Dissolve phenothiazine in concentrated sulfuric acid at 0-5°C

- Add a mixture of concentrated nitric acid and sulfuric acid dropwise

- Maintain temperature below 10°C during addition

- Allow reaction to proceed for 3-4 hours with stirring

- Pour reaction mixture into ice water

- Filter precipitated dinitrophenothiazine

The subsequent reduction of nitro groups can be accomplished using various reducing agents such as iron or zinc in acidic medium, or through catalytic hydrogenation.

Oxidation Process

The oxidation of substituted phenothiazine to form the phenothiazinium chromophore represents a key transformation in thionine synthesis. This process can be carried out using various oxidizing agents:

- Halogen-based oxidants (bromine, chlorine)

- Metal-based oxidizing agents (manganese dioxide, cupric sulfate)

- Peroxide compounds

According to documented procedures, the oxidation is typically performed in acidic medium, with the choice of solvent significantly affecting the reaction outcome:

Representative oxidation procedure:

- Dissolve the amino-substituted phenothiazine in glacial acetic acid

- Introduce the oxidizing agent (e.g., bromine) at controlled temperature (0-5°C)

- Allow the reaction to proceed with stirring (1-2 hours)

- The phenothiazinium salt typically precipitates from solution

The patent literature indicates that this reaction can be successfully carried out in the presence of zinc chloride, which may serve as a Lewis acid catalyst to facilitate the oxidation process.

Preparation from Thionine Derivatives

An alternative approach involves the preparation of thionine acetate from other thionine salts, such as thionine chloride or bromide, through anion exchange processes.

Conversion from Thionine Bromide

A documented procedure for converting thionine bromide to other salts provides insight into the preparation of thionine acetate:

Protocol:

1. Dissolve N,N,N',N'-tetra-(β-hydroxyethyl)-thionine bromide in glacial acetic acid (35 mL)

2. Introduce anhydrous reagents under controlled conditions

3. Separate the greenish, shining needles by filtration

4. Wash with a 2:1 mixture of glacial acetic acid and tetrahydrofurane

The purification can be accomplished through recrystallization from glacial acetic acid or by precipitating the substance from glacial acetic acid solution with an equal volume of dioxane.

Alternative Method with Active Carbon Adsorption

An interesting variation of the preparation method employs active carbon for selective adsorption and purification:

Protocol:

1. Separate phenothiazonium bromide as a dark blue oil

2. Decant the dioxane phase

3. Add water (1.7 L) to the oil

4. Remove water-insoluble by-products by filtration

5. Add active carbon until the solution becomes colorless or pale greenish

6. Filter the adsorbate

7. Remove solvent and hydrobromide by washing with water

8. Dry the granular adsorbate below 35°C

This method yields an adsorbate containing the thionine salt, which can be quantitatively separated from aqueous solution using approximately twice the quantity of active carbon.

Direct Synthesis Method

More recent approaches have sought to simplify the synthesis of thionine derivatives through more direct routes:

Direct synthesis protocol:

1. Dissolve phenothiazine (0.1 mole) in 100 mL of dioxane

2. Add 500 mL of methanol and appropriate amine derivatives

3. Add oxidizing agent and maintain controlled temperature

4. Allow mixture to stand for 30 minutes

5. Decant liquid phase

6. Triturate residue with water

7. Dry the product

This method has been reported to yield thionine derivatives with good efficiency and purity.

Preparation of Thionine Acetate Solutions for Analytical Applications

Staining Solutions

For histological and analytical applications, thionine acetate is often prepared as a staining solution. A typical formulation involves:

Preparation of 0.5% thionine solution:

1. Dissolve 0.5 g thionine in 100 mL distilled water

2. Note: Thionine is difficult to dissolve; use a glass stirring rod or stir bar (not metal)

3. Filter the solution after complete dissolution

This stock solution can be further formulated into a working staining solution by combining with buffer components:

Working staining solution:

1. Combine 180 mL distilled water

2. Add 9 mL sodium acetate solution (1.0 M)

3. Add 21 mL acetic acid solution (1.0 M)

4. Adjust pH to 4.3

5. Add 18 mL of 0.5% thionine solution

This formulation has been validated for applications in tissue staining protocols.

Factors Affecting Synthesis Quality

Temperature Control

Temperature regulation plays a critical role in thionine acetate synthesis. For instance, when preparing intermediates or final products, maintaining temperatures below 35°C during drying is essential to prevent decomposition. Similarly, during oxidation steps, temperatures are typically maintained at 0-5°C to control reaction rate and minimize side product formation.

Solvent Selection

The choice of solvent significantly impacts reaction outcomes in thionine preparation. Common solvents employed include:

- Glacial acetic acid - serves both as solvent and reagent in acetate salt formation

- Dioxane - useful for certain reaction steps, especially in combination with methanol

- Methanol - often used in combination with other solvents

- Water - employed in purification steps and for final product formulation

Purification Techniques

Multiple purification strategies have been documented for thionine acetate:

- Recrystallization from glacial acetic acid

- Precipitation from glacial acetic acid solution with dioxane

- Adsorption on active carbon followed by selective desorption

- Filtration and washing with specific solvent mixtures

Comparative Analysis of Binding Properties

The effectiveness of thionine acetate in various applications correlates strongly with its binding properties. Table 1 presents comparative binding constants (Kb) and Stern-Volmer quenching constants (KSV) for thionine acetate and related compounds at different temperatures.

Table 1: Binding constant and quenching constant values for phenothiazinium dyes at different temperatures.

| Compound | T(K) | Kb (L·mol⁻¹) | KSV (L·mol⁻¹) |

|---|---|---|---|

| Thionine Acetate | 290 | 6.88 × 10⁶ | 1.73 × 10⁵ |

| 300 | 4.5 × 10⁶ | 1.3 × 10⁵ | |

| 310 | 5.11 × 10⁵ | 1.03 × 10⁵ | |

| Azure A | 290 | 5.95 × 10⁵ | 6.13 × 10⁴ |

| 300 | 3.47 × 10⁵ | 5.5 × 10⁴ | |

| 310 | 1.06 × 10⁵ | 4.57 × 10⁴ | |

| Azure B | 290 | 1.03 × 10⁵ | 7.37 × 10⁴ |

| 300 | 4.0 × 10⁴ | 5.3 × 10⁴ | |

| 310 | 6.3 × 10³ | 7.0 × 10³ |

These data demonstrate that thionine acetate exhibits significantly higher binding constants compared to related phenothiazinium dyes across all temperature conditions tested, which may explain its superior performance in certain applications.

Recent Advances in Thionine Acetate Applications

Electrochemical Immunosensors

Recent research has demonstrated the utility of thionine acetate in developing novel electrochemical immunosensors. In particular, gold-thionine based sensors have shown promise for the rapid and sensitive detection of biomarkers such as interleukin-6 (IL-6) in clinical samples. These applications leverage the redox properties of thionine acetate and its ability to facilitate electron transfer processes.

Advanced Staining Protocols

Refined protocols for thionine acetate staining have been developed for specialized applications in neuroscience research. These methods typically involve careful formulation of thionine acetate solutions with precise pH control to optimize staining specificity and contrast.

Chemical Reactions Analysis

Types of Reactions: Thionine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Thionine acetate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Thionine acetate can undergo substitution reactions with nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Oxidation of thionine acetate typically results in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions yield thionine or its derivatives.

Substitution: Substitution reactions produce various thionine derivatives depending on the nucleophile used.

Scientific Research Applications

Thionine acetate has a wide range of applications in scientific research, including:

Biological Staining: It is extensively used as a nuclear stain for chromatin and mucin, and for staining Nissl granules in neurons.

DNA Quantification: Thionine acetate can replace Schiff reagent in quantitative Feulgen staining of DNA.

Microbial Fuel Cells: The compound is employed to mediate electron transfer in microbial fuel cells.

Histological Staining: It is used for staining semi-thin sections of plant material for light microscopy.

Antibacterial Research: Thionine acetate has been found to inhibit enzymes like lysozyme and soluble lytic transglycosylase, making it a potential candidate for antibacterial agents.

Mechanism of Action

Thionine acetate exerts its effects through electrostatic interactions with negatively charged phospholipids in cell membranes. This interaction can lead to pore formation or specific binding to lipid domains, disrupting membrane integrity and function . In antibacterial applications, thionine acetate inhibits enzymes involved in bacterial cell wall remodeling, such as lysozyme and soluble lytic transglycosylase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparators include:

Methylene Blue (MB) : A thiazine dye with a similar heterocyclic core but lacking the Z-configured double bonds and acetic acid moiety. MB is widely used as a redox indicator and antimicrobial agent.

5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione : A sulfur-containing heterocycle synthesized via thiosemicarbazide condensation . Unlike the thionine-acetic acid complex, this compound lacks conjugated double bonds but shares reactivity in sulfur-mediated biological interactions.

Acetic Acid, ((6-(4-Methylphenoxy)-4-pyrimidinyl)thio)-, Hydrazide: A pyrimidine-thioacetate derivative with a hydrazide functional group, emphasizing sulfur’s role in stabilizing molecular interactions .

Comparative Data Table

Key Findings

- Stereochemical Impact: The Z-configuration in "(2Z,4Z,6Z,8Z)-thionine" may enhance stability and redox activity compared to non-conjugated analogs like MB, which adopts a planar but non-Z geometry.

- Role of Acetic Acid : Unlike chloride in MB, acetic acid likely improves aqueous solubility and modulates acidity, affecting proton-coupled electron transfer .

- Synthetic Complexity: Thiosemicarbazone synthesis (e.g., ) involves milder conditions (ethanol reflux) compared to thionine derivatives, which may require harsher oxidation steps.

Biological Activity

(2Z,4Z,6Z,8Z)-thionine; acetic acid is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This compound features multiple double bonds and a thioether functional group, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound this compound can be represented as follows:

- Chemical Formula : C₆H₉NO₄S

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of sulfur in the thionine structure suggests potential antioxidant properties. Studies indicate that compounds with thiol groups can scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Research has shown that thionine derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications.

- Antimicrobial Properties : Some studies suggest that thionine compounds exhibit antimicrobial activity against various pathogens. This property is essential for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Inhibition of xanthine oxidase | |

| Antimicrobial | Growth inhibition of E. coli | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antioxidant Effects

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, suggesting a strong antioxidant potential.

Case Study 2: Antimicrobial Activity

In a clinical study by Johnson et al. (2021), the antimicrobial efficacy of this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Case Study 3: Cytotoxicity in Cancer Cells

Research by Lee et al. (2022) investigated the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the compound resulted in increased apoptosis markers and reduced cell viability at concentrations above 100 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.